molecular formula C12H16O2 B1326131 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 898759-36-9

2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No. B1326131
CAS RN: 898759-36-9
M. Wt: 192.25 g/mol
InChI Key: FQEBFJDSAOCSID-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene” is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene” consists of a benzene ring substituted with two methyl groups and a 1,3-dioxolane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene” include its molecular formula (C12H16O2), molecular weight (192.25), and its use in experimental and research contexts .

Scientific Research Applications

Photovoltaic Cell Application

A research study has explored the use of 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene derivatives in the stepwise synthesis of oligophenylenevinylenes, which were tested as active materials in photovoltaic cells. This application showcases the potential of this compound in renewable energy technologies (Jørgensen & Krebs, 2005).

Heterogeneous Catalysis

In the field of catalysis, the acid-catalyzed condensation of glycerol with compounds like benzaldehyde, formaldehyde, and acetone using variants of 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene has been investigated. This research highlights its use in producing potential novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).

Polymerisation Catalyst

A study on the polymerization of ethylene and propene using new chiral zirconium derivatives of 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene demonstrated its role as a catalyst. This finding is significant for industrial applications in polymer production (Bandy, Green, Gardiner, & Prout, 1991).

Organic Synthesis

In organic synthesis, the compound has been used in the preparation of cyclic acetals and gem-dichlorocyclopropanes. This research provides insights into its utility in creating complex organic molecules with potential pharmaceutical applications (Dzhumaev, Borisova, Raskil’dina, Daminev, & Zlotskii, 2021).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-3-4-10(2)11(7-9)8-12-13-5-6-14-12/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEBFJDSAOCSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645875
Record name 2-[(2,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene

CAS RN

898759-36-9
Record name 2-[(2,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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